molecular formula C15H17N5O4S B3009169 Ethyl 2-[[2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate CAS No. 869067-80-1

Ethyl 2-[[2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate

Cat. No. B3009169
CAS RN: 869067-80-1
M. Wt: 363.39
InChI Key: MBQUSQXIWAJOMJ-UHFFFAOYSA-N
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Description

This compound is a derivative of triazole-pyrimidine . It has been studied for its potential neuroprotective and anti-neuroinflammatory properties . The compound is part of a series of novel triazole-pyrimidine-based compounds .


Synthesis Analysis

The synthesis of such compounds involves the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . The substrate can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . Reactions of cyanoacetic acid hydrazide with numerous reactants are used in the synthesis of a variety of polyfunctional heterocyclic compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include nucleophilic addition and subsequent cyclization into a 2-thioxopyrimidine moiety . The reaction proceeds as a tandem nucleophilic addition – nucleophilic substitution followed by the formation of thiopyrimidine and iminopyrimidine cycles .

Scientific Research Applications

Synthetic Methodologies and Heterocyclic Chemistry A significant portion of the research involving Ethyl 2-[[2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate centers on its synthesis and application in developing new chemical entities with potential biological activities. For instance, studies have explored the synthesis of new quinazolines as potential antimicrobial agents, highlighting the reactivity of related compounds in the presence of various reactants to yield compounds with significant biological activities (Desai, Shihora, & Moradia, 2007). Furthermore, the chemistry of sym-tetrazine and related heterocyclic compounds underscores the structural diversity and potential application of these molecules in various fields, including medicinal chemistry (Postovskii, Ershov, Sidorov, & Serebryakova, 1977).

Structural Analysis and X-Ray Crystallography Research into the structural elucidation of related compounds through techniques such as single-crystal X-ray crystallography offers insights into the molecular conformation, intermolecular interactions, and potential reactivity of these molecules. For example, the structure determination of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate reveals intricate details about intramolecular hydrogen bonding and its implications for stability and reactivity (Manolov, Morgenstern, & Hegetschweiler, 2012).

Antifungal and Antimicrobial Studies The exploration of new compounds for their antifungal and antimicrobial properties is another critical area of research. The synthesis and evaluation of 3-phenyl-2,5-disubstituted indoles derived from ethyl-2-benzyl-2-[N-(aryl)hydrazono] ethanoates demonstrate the ongoing efforts to identify novel compounds with significant biological activities (Ergenç, Salman, Gürsoy, & Bankaoğlu, 1990).

Molecular Docking and QSAR Studies Recent advances also include the use of computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) analyses to predict the biological activity of novel compounds. For instance, a series of novel compounds were synthesized and evaluated for their antitumor activity, with further QSAR studies providing insights into their potential mechanisms of action (Tomorowicz, Sławiński, Żołnowska, Szafrański, & Kawiak, 2020).

Mechanism of Action

properties

IUPAC Name

ethyl 2-[[2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O4S/c1-3-24-14(23)10-6-4-5-7-11(10)17-12(21)8-25-15-19-18-9(2)13(22)20(15)16/h4-7H,3,8,16H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQUSQXIWAJOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(C(=O)N2N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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